3-Acetyldeoxynivalenol

Description

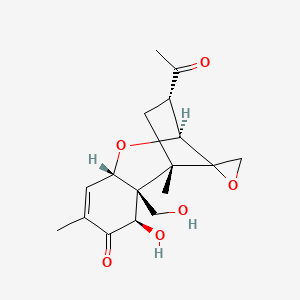

3-Acetyldeoxynivalenol (3-Ac-DON) is a type B trichothecene mycotoxin produced primarily by Fusarium culmorum and Fusarium graminearum. It is an acetylated derivative of deoxynivalenol (DON), a mycotoxin associated with grain contamination and toxic effects in humans and animals. 3-Ac-DON accounts for 13–20% of total DON in food samples, as reported by the European Food Safety Authority (EFSA) . Its structural distinction lies in the acetyl group at the C-3 position (Figure 1), which influences its toxicity, bioavailability, and metabolic fate compared to other trichothecenes .

Properties

IUPAC Name |

(1S,2S,3R,7S,9S,10S)-10-acetyl-3-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(9(2)19)14(23-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11+,13+,14+,15+,16+,17?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFUQQXMFSXXNZ-JXQCICIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)C(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@]([C@H](C1=O)O)([C@@]3(C[C@@H]([C@@H](C34CO4)O2)C(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Reaction Mechanism

The chemical synthesis of 3-AcDON typically begins with deoxynivalenol (DON), a parent trichothecene mycotoxin. The acetylation of DON at the C-3 hydroxyl group is achieved using acetylating agents such as acetic anhydride or acetyl chloride in the presence of a catalyst. For instance, stable isotope-labeled 3-AcDON (e.g., 3-d³-AcDON) was synthesized with a 94.9% isotopic purity by reacting DON with deuterated acetic anhydride under controlled conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group at C-3 attacks the electrophilic carbonyl carbon of the acetylating agent.

Optimization and Yield

Key parameters influencing yield include reaction temperature, solvent selection, and stoichiometry. The synthesis described in achieved "excellent yield" (exact percentage unspecified) by optimizing these factors. Polar aprotic solvents like pyridine or dimethylformamide (DMF) are preferred to stabilize the transition state. Elevated temperatures (50–70°C) accelerate the reaction but must be balanced against potential decomposition of heat-sensitive intermediates.

Table 1: Comparative Analysis of Chemical Synthesis Conditions

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Acetylating Agent | Acetic Anhydride | High reactivity, minimal byproducts |

| Solvent | Pyridine/DMF | Enhanced nucleophilicity |

| Temperature | 60°C | Balances reaction rate/stability |

| Catalysis | None (base-free) | Prevents hydroxyl group deprotonation |

Purification and Characterization

Post-synthesis purification employs techniques such as column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC. The isotopic purity of 3-d³-AcDON was verified using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For non-isotopic preparations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods validate purity, with limits of quantification as low as 0.1 ng/ml.

Biosynthesis of this compound in Fusarium Species

Fungal Strains and Metabolic Pathways

3-AcDON is naturally biosynthesized by Fusarium graminearum and Fusarium roseum via the trichothecene pathway. The pathway initiates with the cyclization of farnesyl pyrophosphate (FPP) to trichodiene, followed by oxygenation, cyclization, and acetylation. The Tri5 gene encodes trichodiene synthase, a key enzyme in early steps, while Tri3 acetyltransferase catalyzes the C-3 acetylation of DON.

Fermentation Conditions

Optimal 3-AcDON production requires:

-

Carbon Source : Wheat or maize substrates, which induce trichothecene biosynthesis genes.

-

Temperature : 25–28°C, with moderate humidity to prevent sporulation inhibition.

-

Oxygenation : Aerobic conditions to support oxidative steps in the pathway.

Table 2: Key Enzymes in 3-AcDON Biosynthesis

| Enzyme | Gene | Function |

|---|---|---|

| Trichodiene Synthase | Tri5 | Cyclizes FPP to trichodiene |

| Cytochrome P450 Oxygenase | Tri4 | Introduces epoxy and hydroxyl groups |

| Acetyltransferase | Tri3 | Transfers acetyl group to C-3 of DON |

Challenges in Biosynthetic Yield

While Fusarium cultures can produce 3-AcDON, yields are strain-dependent and influenced by environmental stressors. For example, nitrogen limitation and low pH enhance trichothecene production but may divert metabolic flux toward other mycotoxins like 15-acetyldeoxynivalenol (15-AcDON). Co-culturing with competing fungi or applying biotic stress (e.g., plant metabolites) can selectively upregulate Tri3 expression.

Comparative Evaluation of Preparation Methods

Table 3: Chemical Synthesis vs. Biosynthesis

Chemical Reactions Analysis

Types of Reactions: 3-Acetyldeoxynivalenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more toxic derivatives.

Reduction: Reduction reactions can convert it back to deoxynivalenol.

Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Acetic anhydride for acetylation, various nucleophiles for substitution reactions.

Major Products Formed:

Oxidation: Formation of more toxic derivatives.

Reduction: Conversion back to deoxynivalenol.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Toxicological Studies

Overview of Toxicity:

3-ADON exhibits toxicological properties similar to DON, affecting both animal and human health. Studies have shown that 3-ADON can be converted into DON after ingestion, which raises concerns regarding its bioavailability and potential health risks. For instance, in a study involving human cells, it was found that the deacetylation of 3-ADON occurs predominantly in the small intestine and liver, with specific activities significantly higher than in colonic or renal tissues .

Case Study: Animal Models

Research on animal models, such as mice and dairy cows, has demonstrated that exposure to 3-ADON leads to anorectic responses, impacting food intake and overall health. In one study, the administration of 3-ADON resulted in a higher intracellular concentration of toxic metabolites compared to other treatments, indicating its potent effects on metabolism .

Agricultural Implications

Impact on Crop Health:

3-ADON is produced by certain strains of Fusarium fungi as a response to environmental stressors. Understanding its production can help in developing strategies to mitigate mycotoxin contamination in crops. The presence of 3-ADON can potentially reduce the toxicity of DON in plants, suggesting a role in plant defense mechanisms against pathogens .

Mitigation Strategies:

Research has focused on enzymatic methods to degrade 3-ADON in contaminated grains. Enzymes such as trichothecene 3-O-acetyltransferases have been studied for their ability to convert DON into less toxic forms, including 3-ADON . Understanding these enzymatic pathways is crucial for developing effective biocontrol strategies.

Analytical Applications

Detection Methods:

The detection of 3-ADON in food products is vital for food safety. Enzyme immunoassays (EIAs) have been developed for the quantification of both DON and its acetylated derivatives like 3-ADON in wheat samples. These methods enable efficient monitoring of mycotoxin levels in agricultural products, ensuring compliance with safety standards .

Research Findings:

A study highlighted the effectiveness of EIAs in detecting mycotoxins at low concentrations, which is essential for preventing contaminated grains from entering the food supply chain .

Health Risk Assessment

Human Exposure Studies:

Research indicates that human exposure to 3-ADON occurs primarily through contaminated food sources. A study examining the hydrolytic fate of 3/15-acetyldeoxynivalenol showed that deacetylation processes significantly influence the bioavailability of these toxins post-ingestion .

Health Effects:

The health implications of consuming foods contaminated with 3-ADON include gastrointestinal disturbances and potential immunotoxic effects. Long-term exposure may lead to chronic health issues, necessitating ongoing research into its effects on human health.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C17H22O7; acetylated derivative of deoxynivalenol |

| Toxicity Profile | Similar to DON; affects food intake and metabolism |

| Metabolism | Converted to DON in humans; higher deacetylation activity observed in intestinal and hepatic tissues |

| Detection Methods | Enzyme immunoassays effective for quantifying mycotoxin levels |

| Agricultural Role | Potentially reduces toxicity in plants; produced as a defense mechanism against pathogens |

| Health Risks | Gastrointestinal disturbances; possible long-term immunotoxic effects |

Mechanism of Action

3-Acetyldeoxynivalenol exerts its effects by binding to ribosomes and inhibiting protein synthesis. This leads to the activation of stress response pathways, including the production of reactive oxygen species and induction of lipid peroxidation. The compound’s toxicity is primarily due to its ability to disrupt cellular processes and induce oxidative stress .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Compounds :

- 3-Acetyldeoxynivalenol (3-Ac-DON): Molecular weight (MW) = 338.35 g/mol; CAS 50722-38-8 .

- 15-Acetyldeoxynivalenol (15-Ac-DON): MW = 338.35 g/mol; acetyl group at C-15 .

Structural Impact :

Table 1. Chemical Properties of 3-Ac-DON and Related Compounds

| Compound | Molecular Weight | Acetyl Position | Solubility |

|---|---|---|---|

| 3-Ac-DON | 338.35 | C-3 | Methanol, Ethyl Acetate |

| 15-Ac-DON | 338.35 | C-15 | Similar to 3-Ac-DON |

| DON | 296.35 | None | Water, Methanol |

Toxicity Profiles

Ranking :

Mechanisms :

- 3-Ac-DON induces endoplasmic reticulum stress and apoptosis in porcine enterocytes via mTORC1-dependent autophagy inhibition .

- 15-Ac-DON exhibits higher emetic potency in comparative studies, likely due to faster hydrolysis to DON in the gastrointestinal tract .

Genotoxicity:

- 3-Ac-DON and 15-Ac-DON are negative in Ames tests, similar to DON. No SOS assay data exist for 15-Ac-DON, while 3-Ac-DON is unclassified by IARC .

Table 2. Toxicity Comparison

Metabolism and Bioavailability

- Hydrolysis : Both 3-Ac-DON and 15-Ac-DON are deacetylated to DON in humans and animals. In pigs, presystemic hydrolysis is complete for 3-Ac-DON and partial (75.4%) for 15-Ac-DON .

- Oral Bioavailability :

Key Metabolic Pathway : 3-Ac-DON → Deacetylation → DON → Deepoxy-DON (DOM-1, a less toxic metabolite) .

Biological Activity

3-Acetyldeoxynivalenol (3-ADON) is a trichothecene mycotoxin produced by various species of the fungus Fusarium, particularly Fusarium graminearum and Fusarium culmorum. It is a derivative of deoxynivalenol (DON), which is known for its toxic effects on humans and animals. This article reviews the biological activity of 3-ADON, focusing on its metabolism, toxicity, effects on cellular systems, and implications for health.

Metabolism and Deacetylation

3-ADON undergoes metabolic conversion in the human body, primarily through deacetylation to form DON. Studies indicate that human intestinal and hepatic cells exhibit significant deacetylation activity towards 3-ADON. For instance, Caco-2 cells demonstrated a deacetylation rate of approximately 69.1% after 6 hours of incubation, while HepG2 cells showed a rate of 52.1% . In contrast, colonic and renal cells exhibited much lower activity, indicating that the small intestine and liver are critical sites for the metabolism of this mycotoxin.

Table 1: Deacetylation Rates of 3-ADON in Various Cell Lines

| Cell Line | Deacetylation Rate (%) | Specific Activity (pmol·min⁻¹·mg⁻¹) |

|---|---|---|

| Caco-2 | 69.1 ± 14.3 | 479 |

| HepG2 | 52.1 ± 4.5 | 902 |

| T84 | 13.0 - 16.0 | 80 |

| A498 | 0 - 5.0 | 79 |

Toxicological Effects

3-ADON exhibits various toxicological effects that can impact both animal and human health. In vivo studies have shown that it induces anorectic (reduction in appetite) and emetic (vomiting) responses similar to those caused by DON but with varying potency . For example, a study using mice indicated that 3-ADON led to higher intracellular levels of toxic metabolites compared to other treatments, suggesting a significant metabolic burden .

Case Study: Anorectic Responses in Mice

In a controlled study, mice were administered doses ranging from 2.5 to 10 mg/kg BW of DON or its derivatives, including 3-ADON. The results demonstrated that all compounds induced anorectic responses; however, the duration and intensity varied significantly, with DON being the most potent .

Research has highlighted the mechanisms through which 3-ADON affects cellular integrity and function. It has been shown to induce oxidative stress, leading to cell death through pathways involving endoplasmic reticulum stress . Additionally, studies on intestinal epithelial cells revealed that compared to DON and other derivatives like 15-ADON, 3-ADON had a reduced capacity to activate mitogen-activated protein kinases (MAPK), which are crucial for cellular signaling related to stress responses .

Table 2: Comparative Effects of Trichothecenes on Cellular Integrity

| Mycotoxin | Cytotoxicity Level | Impact on MAPK Activation |

|---|---|---|

| DON | High | Strong |

| 15-ADON | Moderate | Moderate |

| 3-ADON | Low | Weak |

Blood-Brain Barrier Interaction

A significant area of concern is the ability of mycotoxins like 3-ADON to cross the blood-brain barrier (BBB). Research indicates that while DON reduces BBB integrity at concentrations as low as 10 μM, slight alterations were observed with 3-ADON. It was noted that 3-ADON is rapidly converted into DON upon crossing the BBB, raising concerns about its neurotoxic potential .

Q & A

Q. Table 1: Optimized LC-MS/MS Parameters for 3-Ac-DON Detection

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | ESI+ | |

| Precursor Ion (m/z) | 397.2 | |

| Product Ion (m/z) | 307.1 (quantifier), 259.0 (qualifier) | |

| LOD (ng/g) | 0.5 |

Q. Table 2: Key Pathways in 3-Ac-DON Toxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.